4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide
Description
4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide is a synthetic organic compound that features a complex structure combining an indene moiety with a benzamide group
Properties
IUPAC Name |
4-[2-(2,3-dihydro-1H-inden-5-yloxy)butanoylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-18(25-17-11-8-13-4-3-5-15(13)12-17)20(24)22-16-9-6-14(7-10-16)19(21)23/h6-12,18H,2-5H2,1H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOZGEBEECIXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds. One common method involves the cyclization of a suitable precursor under acidic conditions.
Attachment of the Butanoyl Group: The butanoyl group is introduced via an acylation reaction, often using butanoyl chloride in the presence of a Lewis acid catalyst.
Coupling with Benzamide: The final step involves coupling the indene-butanoyl intermediate with benzamide. This can be achieved through a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Materials Science: Its unique molecular architecture makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe in biological assays to study its interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide involves its interaction with specific molecular targets. The indene moiety may interact with hydrophobic pockets in proteins, while the benzamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 4-{[2-(2,3-dihydro-1H-inden-5-yloxy)butanoyl]amino}benzamide include other indene derivatives and benzamide compounds. For example:
Indene Derivatives: Compounds like 1H-indene-5-ol and 2,3-dihydro-1H-indol-5-ylmethylamine share structural similarities with the indene moiety.
Benzamide Compounds: Other benzamide derivatives, such as N-(4-aminobutyl)benzamide, exhibit similar amide linkages and can be compared in terms of their chemical reactivity and biological activity.
The uniqueness of this compound lies in its combined structure, which may confer distinct properties and applications not observed in its individual components.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
